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Compound of Interest

Compound Name: 2-(Difluoromethyl)pyridine

Cat. No.: B040438 Get Quote

This guide provides a comprehensive technical overview of 2-(Difluoromethyl)pyridine (CAS No. 114468-01-8), a pivotal building

block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and professionals in drug development,

this document delves into its synthesis, properties, reactivity, and applications, grounding all information in established scientific

literature.

Introduction: The Strategic Importance of the Difluoromethyl Group
The introduction of fluorine-containing moieties into organic molecules is a well-established strategy for modulating biologically

relevant properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[1] Among these, the difluoromethyl (–

CF₂H) group has garnered significant interest. It is often considered a lipophilic bioisostere of a hydroxyl or thiol group, capable of

acting as a hydrogen bond donor with enhanced metabolic stability.[2]

When incorporated into a pyridine scaffold—a privileged structure in numerous FDA-approved drugs—the resulting 2-
(difluoromethyl)pyridine becomes a highly valuable synthon.[3] Its unique electronic properties and structural characteristics

have led to its use in developing novel therapeutics and agrochemicals, including inhibitors of prostaglandin synthases and

commercial herbicides.[2] This guide will explore the fundamental chemistry and practical applications of this versatile compound.

Caption: Chemical structure of 2-(Difluoromethyl)pyridine.

Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and

development.

Key Properties
The quantitative data for 2-(Difluoromethyl)pyridine are summarized below.
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Property Value Source

CAS Number 114468-01-8 [4][5]

Molecular Formula C₆H₅F₂N [4]

Molecular Weight 129.11 g/mol [4]

Appearance Liquid [4]

Density 1.204 g/mL at 25 °C [4]

Boiling Point 58 °C at 30 mmHg [6]

Flash Point 41.7 °C (107.1 °F) [4]

Solubility 1.454 at 20 °C [4]

InChI Key KUHSAAHTEMAJTF-UHFFFAOYSA-N [4]

Spectroscopic Profile
While detailed spectra for the specific compound are proprietary to suppliers, the expected NMR profile can be inferred from its

structure and data from analogous compounds.

¹H NMR: The spectrum would feature signals corresponding to the four aromatic protons on the pyridine ring and a characteristic

triplet for the proton of the difluoromethyl group (–CHF₂) due to coupling with the two fluorine atoms.

¹⁹F NMR: The spectrum is expected to show a doublet for the two equivalent fluorine atoms, arising from coupling to the single

proton in the –CHF₂ group. The chemical shift provides a clear diagnostic signal for the presence of the difluoromethyl moiety.

¹³C NMR: The spectrum will display six distinct signals: five for the pyridine ring carbons and one for the difluoromethyl carbon,

which will appear as a triplet due to C-F coupling.

Synthesis Methodologies: A Scalable De Novo Approach
Traditional methods for synthesizing 2-(difluoromethyl)pyridines often rely on the late-stage difluoromethylation of a pre-existing

pyridine ring.[2] However, a more robust and scalable strategy involves building the pyridine ring around the difluoromethyl group,

a de novo synthesis, which allows for greater diversity in substitution patterns from inexpensive starting materials.[2][7]

Rationale for the De Novo Pathway
The causality behind preferring a de novo synthesis lies in its flexibility and scalability. Late-stage fluorination can suffer from harsh

reaction conditions, limited substrate scope, and the high cost of fluorinating reagents. By constructing the heterocycle from

simple, non-fluorinated precursors and a difluoromethyl-containing building block, the process becomes more economical and

adaptable for producing a wide range of analogs. This approach was successfully scaled to produce over 0.5 kg of a desired 2-
(difluoromethyl)pyridine derivative, demonstrating its industrial viability.[2][7]
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Reactants

Reaction Sequence

Sodium Enolate
(e.g., from Ethyl Acetoacetate)

Intermediate Enolate 3a
(Michael Addition)

DMSO, rt, 1h

Difluoromethylated Butenone

Pyridine Formation
(Cyclocondensation)

2-(Difluoromethyl)pyridine Derivative

Ammonium Formate
(Nitrogen Source)

80 °C, 16h

Click to download full resolution via product page

Caption: Scalable de novo synthesis workflow for 2-(Difluoromethyl)pyridines.

Detailed Experimental Protocol
The following protocol is adapted from a validated, scalable synthesis published in Organic Letters.[2][7] This two-step, one-pot

method demonstrates the efficiency of the de novo approach.

Objective: To synthesize a substituted 2-(difluoromethyl)pyridine (e.g., compound 4a in the reference) from a sodium enolate

and a difluoromethylated butenone.

Materials:

Sodium enolate (1.2 equiv)

Difluoromethylated butenone (1.0 equiv)

Dimethyl sulfoxide (DMSO)

Ammonium formate (HCO₂NH₄) (2.0 equiv)

Procedure:

Intermediate Formation (Michael Addition):
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In a suitable reaction vessel, dissolve the sodium enolate (1.2 equiv) in DMSO. The choice of DMSO is critical as it effectively

solubilizes the sodium enolates.[7]

To this solution, add the difluoromethylated butenone (1.0 equiv).

Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored to confirm the complete

conversion to the intermediate enolate.[7]

Pyridine Formation (Cyclocondensation):

To the same reaction vessel containing the intermediate, add ammonium formate (2.0 equiv). Ammonium formate was

identified as the optimal nitrogen source for the cyclization step.[2]

Heat the reaction mixture to 80 °C.

Maintain the temperature and stir for 16 hours to complete the pyridine ring formation.

Work-up and Purification:

After cooling to room temperature, the reaction mixture is subjected to a standard aqueous work-up.

The crude product is extracted with a suitable organic solvent.

The combined organic layers are dried and concentrated.

The final product is purified using an appropriate method, such as silica gel chromatography, to yield the desired 2-
(difluoromethyl)pyridine derivative with high purity and yield (e.g., 91% for compound 4a).[2][7]

Chemical Reactivity and Applications in Drug Discovery
The utility of 2-(difluoromethyl)pyridine extends beyond its direct use; it is a versatile intermediate for creating more complex

molecules and serves as a key bioisostere in drug design.

As a Versatile Chemical Building Block
2-(Difluoromethyl)pyridine can be further functionalized to create other valuable reagents. For instance, it is a precursor to

Difluoromethyl 2-pyridyl sulfone.[8] This sulfone is a highly effective reagent for gem-difluoroolefination, a reaction that converts

aldehydes and ketones into corresponding difluoroalkenes, which are important motifs in many bioactive molecules.[9] The sulfone

has also been employed in nickel-catalyzed reductive coupling reactions to synthesize difluoromethylarenes.[10]

Bioisosteric Replacement of Pyridine-N-Oxide
A compelling application in medicinal chemistry is the use of the 2-difluoromethylpyridine moiety as a bioisosteric replacement for

pyridine-N-oxide.[11][12] Pyridine-N-oxides are common in bioactive compounds but can be metabolically unstable. The 2-

difluoromethylpyridine group mimics the steric and electronic properties of the N-oxide while offering improved metabolic stability.

[12]

In a case study involving quorum sensing inhibitors, replacing a pyridine-N-oxide with a 2-difluoromethylpyridine group resulted in

compounds with similar or enhanced biological activity.[11][12] This "bridging hypothesis" suggests that the –CF₂H group

effectively replaces the N-O bond, opening new avenues for lead optimization in drug discovery.[12]
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Caption: Bioisosteric relationship between Pyridine-N-Oxide and 2-DFMP.

Safety and Handling
Proper handling of 2-(Difluoromethyl)pyridine is essential to ensure laboratory safety. The compound is a flammable liquid and

can cause serious eye irritation.[4][6]

Signal Word: Warning[4]

Hazard Statements:

H226: Flammable liquid and vapour.[4][6]

H319: Causes serious eye irritation.[4][6]

Precautionary Statements:

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][6]

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and

easy to do. Continue rinsing.[4][6]

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in

a well-ventilated area or a chemical fume hood.[13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is classified under Storage Class 3 for

flammable liquids.[4]

Conclusion
2-(Difluoromethyl)pyridine, CAS 114468-01-8, is more than just a chemical reagent; it is a strategic tool for innovation in the life

sciences. Its unique properties, stemming from the difluoromethyl group, make it an invaluable asset for overcoming common

challenges in drug discovery, such as metabolic instability. The development of scalable de novo synthetic routes has made this
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building block more accessible, paving the way for its broader application. As researchers continue to explore the vast chemical

space of fluorinated compounds, the importance of 2-(difluoromethyl)pyridine and its derivatives is set to grow, promising new

solutions in both medicine and agriculture.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the

fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]
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